4-Methyl-4-aza-5-pregnene-3,20-dione
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Overview
Description
4-Methyl-4-aza-5-pregnene-3,20-dione is a 20-oxo steroid.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-Methyl-4-aza-5-pregnene-3,20-dione has been synthesized through various chemical reactions. Doorenbos and Tamorria (1965) explored the synthesis of this compound and its derivatives, demonstrating the flexibility in creating different steroid structures from this base compound (Doorenbos & Tamorria, 1965).
Structural Analysis and Crystallization
The crystal structure of closely related compounds like 4-Pregnen-11α-ol-3,20-dione has been determined, shedding light on the structural properties of similar steroids, which could be extrapolated to understand the properties of this compound (Gupta et al., 1994).
Microbial Transformations
Research by Heping (2006) shows that 4-pregnen-3,20-dione can be transformed by microorganisms into hydroxylated derivatives. This indicates the potential of microbial processes in modifying this compound for different applications (Heping, 2006).
Conformational Studies
The conformational analysis of similar steroids, such as 16α,17-epoxy-4-pregnene-3,20-dione, provides insights into the molecular geometry and potential biological interactions of this compound (Goubitz et al., 1984).
Proton Relaxation NMR Studies
NMR studies on polycrystalline progesterone, which has structural similarities to this compound, offer a deep understanding of the dynamic properties of steroid molecules, which can be crucial in understanding the behavior of this compound in various environments (Andrew et al., 1992).
Enzymatic Reactions
Studies on enzymes like Δ(5)-3-ketosteroid isomerase provide insights into the biological transformations of steroids, including potentially this compound, within biological systems (Meitinger et al., 2015).
Solubility and Thermodynamics
Research into the solubility of similar compounds like 11α,17α-dihydroxy-4-pregnene-3,20-dione in various solvents and the associated thermodynamic properties can provide valuable insights into the physical and chemical properties of this compound (Hu et al., 2017).
Metabolism Studies
Understanding how related steroids are metabolized in biological systems, such as in the liver, can offer insights into the potential metabolic pathways and interactions of this compound (Einarsson et al., 1973).
Properties
Molecular Formula |
C21H31NO2 |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-1-acetyl-6,9a,11a-trimethyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one |
InChI |
InChI=1S/C21H31NO2/c1-13(23)15-6-7-16-14-5-8-18-21(3,12-10-19(24)22(18)4)17(14)9-11-20(15,16)2/h8,14-17H,5-7,9-12H2,1-4H3/t14-,15+,16-,17-,20+,21+/m0/s1 |
InChI Key |
HQWPPVLSHLFTDY-HGUQNLGYSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4C)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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